molecular formula C19H18ClN3O5S B2626629 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline CAS No. 864925-17-7

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline

Cat. No.: B2626629
CAS No.: 864925-17-7
M. Wt: 435.88
InChI Key: WOHXGVWAACVQRU-UHFFFAOYSA-N
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Description

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated pyrazoline derivatives with furan and quinoline moieties for their antimicrobial properties. For example, novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties have been developed using hydrazonoyl halides as precursors, showing promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019). Additionally, quinoline attached furan-2(3H)-ones were synthesized, demonstrating significant anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential for medical applications (Alam et al., 2011).

Anti-inflammatory and Analgesic Activities

Compounds combining quinoline and furan nuclei have been found to exhibit notable anti-inflammatory activities. A study synthesized 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones and found them to possess significant anti-inflammatory activity, along with being less toxic in terms of ulcerogenicity compared to standard drugs, supported by lipid peroxidation studies (Alam et al., 2011).

Sensing Applications

Research has also explored the use of pyrazoline derivatives for sensing applications. A colorimetric fluorescent chemosensor based on pyrazoline showed excellent selectivity towards Zn2+ ions over other metal ions in aqueous media, demonstrating the potential for live cell imaging and environmental monitoring (Kasirajan et al., 2017). Another study developed a quinoline appended pyrazoline derivative sensor for high selectivity and sensitivity towards Ni2+ ion, which could be used for live cell imaging and environmental sample monitoring (Subashini et al., 2017).

Properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-26-17-8-11-7-12(19(20)21-13(11)10-18(17)27-2)15-9-14(16-5-4-6-28-16)22-23(15)29(3,24)25/h4-8,10,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXGVWAACVQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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